N-(4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(4-hydroxyoxan-4-yl)methylsulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-11-9-13(17-12(2)18)3-4-14(11)23(20,21)16-10-15(19)5-7-22-8-6-15/h3-4,9,16,19H,5-8,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHLGHDXQJYKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2(CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}-3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the hydroxyoxan ring and the sulfamoyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include acetic anhydride, sulfur trioxide, and various amines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly as a sulfonamide derivative. Research indicates that sulfonamide derivatives exhibit significant biological activities, including anticancer effects through mechanisms such as the inhibition of dihydrofolate reductase (DHFR) .
Case Study:
A study synthesized a series of N-arylacetamides containing sulfonamide moieties and evaluated their cytotoxicity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. The results demonstrated promising cytotoxic activity, suggesting that compounds like N-(4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}-3-methylphenyl)acetamide could be effective in cancer treatment .
Antimicrobial Properties
Sulfonamide compounds are well-known for their antimicrobial activities. The incorporation of acetamide fragments enhances these properties, making them potential candidates for developing new antibiotics.
Research Findings:
A study highlighted the synthesis of new sulfonamide derivatives, which were characterized and screened for their antimicrobial activity. The results indicated that these compounds could effectively inhibit bacterial growth, showcasing their potential as antimicrobial agents .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes, such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD).
Enzyme Inhibition Study:
In a recent study, new sulfonamides were synthesized and tested against α-glucosidase and acetylcholinesterase. The findings indicated that these compounds could serve as potential therapeutic agents for T2DM and AD by effectively inhibiting these enzymes .
Pharmacokinetics and ADME Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for the development of any pharmaceutical compound. Preliminary studies on this compound have indicated favorable pharmacokinetic profiles.
ADME Insights:
Research has shown that sulfonamide derivatives often exhibit good solubility and bioavailability, which are essential for effective therapeutic applications . These properties enhance their potential use in clinical settings.
Future Directions in Research
Ongoing research aims to further explore the modifications of this compound to enhance its efficacy and reduce potential side effects. The focus is on:
- Structural Optimization: Modifying the chemical structure to improve potency and selectivity against targeted diseases.
- Combination Therapies: Investigating the synergistic effects when combined with other therapeutic agents.
- Clinical Trials: Conducting clinical trials to validate efficacy and safety in humans.
Mechanism of Action
The mechanism of action of N-(4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}-3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Key Observations :
Pharmacological and Functional Insights
- Anticancer Activity: Thiazolidinone derivatives (e.g., compound 7c) show dual anticancer and anti-hyperglycemic effects, likely via modulation of PPAR-γ or tyrosine kinase pathways. The target compound’s hydroxyl group may enhance solubility, influencing bioavailability .
- Antifungal Activity: LMM5 and LMM11 inhibit thioredoxin reductase in C.
- Synthetic Accessibility : Microwave-assisted synthesis (e.g., ) could optimize the target compound’s yield and purity, as seen in related sulfamoyl-acetamide hybrids .
Physicochemical Properties
- Hydrogen-Bonding Capacity: The 4-hydroxyoxan-4-yl group introduces hydrogen-bond donors/acceptors, contrasting with the lipophilic cyclohexyl or aromatic groups in analogs. This may affect membrane permeability and target engagement .
- Thermal Stability : High melting points in analogs (290–302°C) suggest thermal robustness, a trait likely shared by the target compound due to its rigid tetrahydropyran ring .
Biological Activity
N-(4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}-3-methylphenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C_{13}H_{16}N_{2}O_{4}S
- Molecular Weight : 296.34 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The sulfamoyl group is known for enhancing the compound's interaction with bacterial enzymes, potentially inhibiting their growth.
2. Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines. This mechanism is crucial in conditions such as arthritis and other inflammatory diseases.
3. Cholinergic Modulation
Preliminary data indicate that the compound may act as a modulator of cholinergic receptors, particularly the muscarinic M1 receptor. This could have implications for cognitive functions and neuroprotective effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Cholinergic modulation | Potential enhancement of cognitive function |
Case Study: Antimicrobial Efficacy
A study published in 2022 evaluated the antimicrobial efficacy of various sulfamoyl compounds, including derivatives similar to this compound). The results demonstrated a significant reduction in bacterial colonies in vitro, suggesting strong antibacterial properties against Gram-positive and Gram-negative bacteria.
Case Study: Anti-inflammatory Mechanism
In a controlled trial involving animal models of inflammation, treatment with this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This supports its potential use in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
